Multiple synthetic routes for 1-methyl-1H-indazol-5-amine have been reported in the literature. One common approach involves a multistep process starting with commercially available starting materials. One paper describes a three-step synthesis of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs that utilizes a Suzuki-Miyaura coupling reaction to link 1-methyl-1H-indazole with isonicotinamide in satisfactory yields. []
Another paper details the synthesis of N-[(E)-Quinoxalin-2-ylmethylidene]-1H-indazol-5-amine, a Schiff base, formed via the condensation reaction of 1H-indazol-5-amine with quinoxaline-2-carbaldehyde. []
1-Methyl-1H-indazol-5-amine consists of an indazole ring system with a methyl group attached to the nitrogen atom at position 1 and an amino group at position 5. The molecule is relatively planar, with the indazole ring system and any attached substituents tending to lie in the same plane. The molecular structure of 1-methyl-1H-indazol-5-amine and its derivatives has been extensively studied using various spectroscopic techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. [, , ]
For example, in N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide, the indazole ring system exhibits different dihedral angles with the benzene ring depending on the specific molecule conformation within the asymmetric unit. []
Similarly, in N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the indazole ring system remains nearly planar while forming distinct dihedral angles with the benzene ring and the 4-ethoxy group. []
Several studies have explored the anticancer potential of 1-methyl-1H-indazol-5-amine derivatives. For instance, a series of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs were synthesized and screened for their anticancer activity against nine panels of cancer cell lines. Notably, compound 3e showed remarkable growth inhibition (99.16%) against the CNS cancer cell line SNB-75. []
Another study demonstrated the significant cytotoxicity of 4,5-diaryl-1-methyl-1H-imidazoles, synthesized via a route involving 1-methyl-1H-indazole. These compounds, designed as restricted analogs of combretastatin A-4, exhibited potent activity against various human tumor cell lines. []
Research has identified 5-(((1H–indazol‐5‐yl)oxy)methyl)‐N‐(4‐(trifluoromethoxy)phenyl)pyrimidin‐2‐amine (ITP‐2) as a novel hERG channel activator. This compound, incorporating the 1H-indazol-5-yl moiety, holds potential for treating acquired and congenital long QT syndrome by modulating hERG channel activity. []
The development of potent and selective CGRP receptor antagonists for migraine treatment has been an active area of research. Structure-based drug design led to the discovery of HTL22562, a highly potent CGRP receptor antagonist incorporating the 1H-indazol-5-yl moiety within its structure. []
(E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides, a class of compounds featuring the 1-substituted-1H-indazol-5-yl group, have been identified as potential histone deacetylase inhibitors. These compounds hold promise for various therapeutic applications due to their ability to modulate histone deacetylase activity. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: